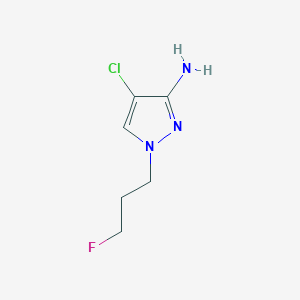
1-(propan-2-yl)-5-propyl-1H-1,2,3-triazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Propan-2-yl)-5-propyl-1H-1,2,3-triazol-4-amine is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of an isopropyl group at the first position and a propyl group at the fifth position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications.
准备方法
The synthesis of 1-(propan-2-yl)-5-propyl-1H-1,2,3-triazol-4-amine can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions, offering high yields and regioselectivity.
Synthetic Route:
Starting Materials: Propyl azide and propargylamine.
Reaction Conditions: The reaction is carried out in the presence of a copper(I) catalyst, such as copper(I) bromide, in a solvent like dimethyl sulfoxide (DMSO) or water.
Procedure: The azide and alkyne are mixed in the solvent, and the copper(I) catalyst is added. The reaction mixture is stirred at room temperature for several hours until the formation of the triazole ring is complete.
Purification: The product is purified by column chromatography or recrystallization.
Industrial Production: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, increased safety, and higher throughput.
化学反应分析
1-(Propan-2-yl)-5-propyl-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles like halides or amines replace hydrogen atoms on the ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halides, amines, solvents like dichloromethane or toluene.
Coupling: Palladium catalysts, bases like potassium carbonate, solvents like tetrahydrofuran (THF).
Major Products:
- Oxides, amines, substituted triazoles, and coupled products.
科学研究应用
1-(Propan-2-yl)-5-propyl-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. Triazole derivatives are known for their ability to inhibit cytochrome P450 enzymes, making them valuable in drug development.
Industry: Utilized in the production of polymers, dyes, and other specialty chemicals.
作用机制
1-(Propan-2-yl)-5-propyl-1H-1,2,3-triazol-4-amine can be compared with other triazole derivatives to highlight its uniqueness:
1-(Propan-2-yl)-1H-1,2,3-triazole: Lacks the propyl group at the fifth position, leading to different chemical and biological properties.
5-Propyl-1H-1,2,3-triazole: Lacks the isopropyl group at the first position, affecting its reactivity and interactions with molecular targets.
1-(Propan-2-yl)-4-phenyl-1H-1,2,3-triazole: Contains a phenyl group instead of a propyl group, resulting in altered pharmacokinetics and pharmacodynamics.
Uniqueness:
- The presence of both isopropyl and propyl groups in this compound provides a unique steric and electronic environment, influencing its reactivity and biological activity.
相似化合物的比较
- 1-(Propan-2-yl)-1H-1,2,3-triazole
- 5-Propyl-1H-1,2,3-triazole
- 1-(Propan-2-yl)-4-phenyl-1H-1,2,3-triazole
属性
分子式 |
C8H16N4 |
|---|---|
分子量 |
168.24 g/mol |
IUPAC 名称 |
1-propan-2-yl-5-propyltriazol-4-amine |
InChI |
InChI=1S/C8H16N4/c1-4-5-7-8(9)10-11-12(7)6(2)3/h6H,4-5,9H2,1-3H3 |
InChI 键 |
ACWYXYGKJHERKU-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(N=NN1C(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








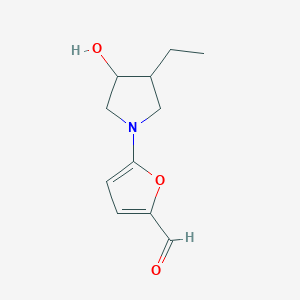
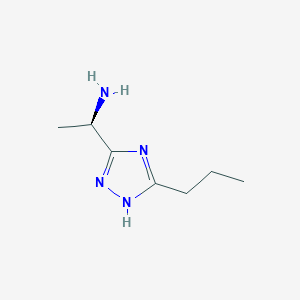
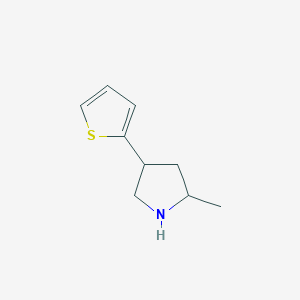
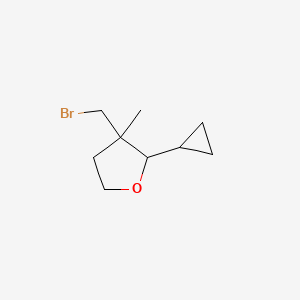
![(2S)-2-amino-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B13166763.png)
![3-Methyl-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13166767.png)

